Distinct Substitution Pattern Versus Regioisomers
The compound possesses a specific ortho-relationship between the 3'-bromo and 4'-methoxy groups on the distal ring, a structural feature absent in regioisomers like 2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid (CAS 1215206-38-4) and 3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid (CAS 1215205-39-2) . In the 2'-bromo-4'-methoxy analog, the bromine atom is adjacent to the biphenyl linkage, creating a dramatically different steric environment around the coupling site, which can significantly impact the success and yield of subsequent cross-coupling reactions . Similarly, the 5'-methoxy variant places the electron-donating group at a different position, altering the ring's electronic density distribution [1]. These are not interchangeable structural features; the specific arrangement in 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid is a defined and unique variable in any structure-activity relationship study.
| Evidence Dimension | Substitution Pattern and Steric Environment |
|---|---|
| Target Compound Data | 3'-Bromo, 4'-Methoxy, 3-Carboxylic Acid (ortho relationship between Br and OMe) |
| Comparator Or Baseline | 2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid (CAS 1215206-38-4): 2'-Br is adjacent to the inter-ring bond, creating a more sterically hindered coupling site. |
| Quantified Difference | Qualitative difference: Ortho vs. meta steric hindrance relative to the biaryl axis. |
| Conditions | Structural analysis based on chemical structure and IUPAC nomenclature. |
Why This Matters
This specific substitution pattern is a critical variable in SAR campaigns; using a different regioisomer will produce a different molecule with unpredictable biological or physical properties, invalidating any prior optimization work.
- [1] Kuujia. (2024). 3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid. Kuujia. Retrieved February 28, 2026. View Source
